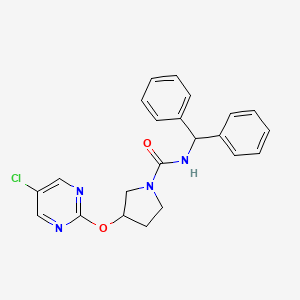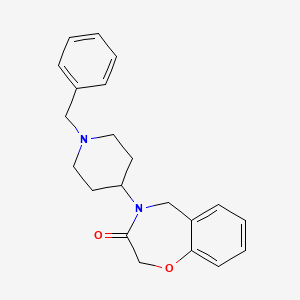![molecular formula C18H22N2O2S2 B2503925 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea CAS No. 2415564-33-7](/img/structure/B2503925.png)
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea, also known as HDU-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea is not fully understood, but it has been proposed that it exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development as a chemotherapeutic agent. In addition to its anticancer activity, this compound has also been shown to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea is its ease of synthesis and high yield. It is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea. One area of interest is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its efficacy and minimize its toxicity. Another area of interest is the development of functional materials based on this compound, such as metal-organic frameworks for gas storage and separation. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
Synthesemethoden
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea involves the reaction of 6-mercaptohexan-1-ol and naphthalen-1-ylmethyl isocyanate in the presence of a base. The resulting product is then treated with urea to obtain this compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, this compound has been shown to exhibit potent anticancer activity and has been investigated as a potential chemotherapeutic agent. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Eigenschaften
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c21-17(20-11-18(22)12-23-8-9-24-13-18)19-10-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLGIYUJYFYZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

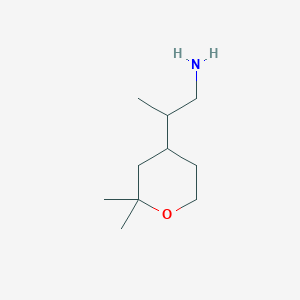
![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)
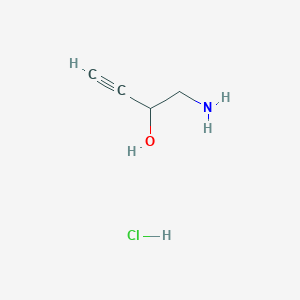
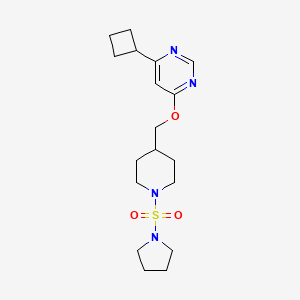
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)
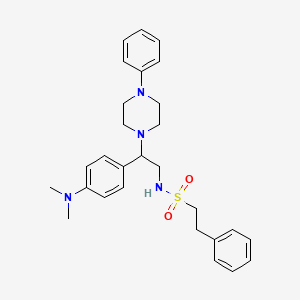
![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)
